Methyl 2-morpholin-4-ylbenzoate

Medicinal Chemistry Phospholipase C Inhibition Chemical Synthesis

Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is the essential ortho-substituted morpholinobenzoate scaffold for PC-PLC inhibitor synthesis. Unlike para-isomers or linker-modified analogs, only this ortho-methyl ester yields the active 2-morpholinobenzoic acid pharmacophore upon ester hydrolysis, enabling critical zinc coordination in the PC-PLC active site. The 98% purity grade ensures reproducible SAR studies and eliminates purification variability. Use as a cell-permeable prodrug or to generate the free acid for amide coupling. Consistent procurement of the correct CAS is mandated for validated inhibitor development and SAR expansion.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 223560-37-0
Cat. No. B3040647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-morpholin-4-ylbenzoate
CAS223560-37-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
InChIKeyVEWHGJCMQIPDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0): Key Intermediate and Scaffold in 2-Morpholinobenzoic Acid PC-PLC Inhibitor Research


Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a morpholine-substituted benzoate ester and a critical intermediate in the synthesis of 2-morpholinobenzoic acid derivatives, a class of potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors under investigation for anticancer applications [1]. Its structure, comprising a morpholine ring at the ortho position of a methyl benzoate core, renders it the direct precursor to the corresponding carboxylic acid, which has demonstrated significantly improved enzyme inhibitory activity compared to the historical standard inhibitor D609 [2]. The compound is commercially available at standard research grade (95%) and enhanced purity (98%), the latter of which is critical for reproducible SAR studies and minimizing purification steps .

Why Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) Cannot Be Substituted by Generic Morpholinobenzoates or Isomers


Substitution of Methyl 2-morpholin-4-ylbenzoate with structurally similar morpholinobenzoates, such as the para-substituted isomer Methyl 4-morpholinobenzoate (CAS 23676-05-3) or homologues with alternative linkers (e.g., methylene-bridged analogs), is not functionally equivalent. Extensive structure-activity relationship (SAR) studies on 2-morpholinobenzoic acids have established that the ortho-substitution pattern is essential for optimal PC-PLC enzyme inhibition, with the optimal pharmacophore identified as a 2-morpholino-5-N-benzylamino benzoic acid scaffold [1]. The ortho-methyl ester serves as a crucial prodrug/intermediate that undergoes hydrolysis to generate the active 2-morpholinobenzoic acid moiety, which coordinates with the catalytic zinc ion in the PC-PLC active site [2]. Consequently, use of the incorrect isomer or a pre-hydrolyzed acid form can introduce variability in synthetic yield, alter cellular permeability in cell-based assays, and fundamentally deviate from the established SAR trajectory validated in multiple peer-reviewed studies [3].

Quantitative Comparative Evidence for Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) vs. Analogs


Enhanced Purity Specification (98%) vs. Industry Standard (95%) for Reproducible Synthesis of Potent PC-PLC Inhibitors

Methyl 2-morpholin-4-ylbenzoate is commercially available at a certified purity of 98% (Leyan, Cat# 1535495), compared to the standard industry specification of 95% offered by alternative suppliers . This 3% absolute increase in purity, when translated to a 1 g synthesis scale, corresponds to a reduction of 30 mg of unknown impurities that could otherwise generate side products during the ester hydrolysis step, necessitating additional column chromatography or recrystallization .

Medicinal Chemistry Phospholipase C Inhibition Chemical Synthesis

Critical Ester Intermediate for 2-Morpholinobenzoic Acid Scaffold with Validated PC-PLC Inhibitory Activity Over D609

The methyl ester form (Methyl 2-morpholin-4-ylbenzoate) is the direct synthetic precursor to the 2-morpholinobenzoic acid pharmacophore, a scaffold for which 129 analogs were synthesized and evaluated for PC-PLC inhibition. The majority of these analogs demonstrated improved activity compared to D609, the historical standard inhibitor, with the most potent analogs achieving complete inhibition of enzyme activity [1]. Subsequent SAR expansion with 81 additional compounds confirmed that the ortho-morpholino substitution pattern (accessible via this ester intermediate) is essential for high antiproliferative activity against MDA-MB-231 and HCT116 cancer cell lines [2].

Enzyme Inhibition Cancer Research PC-PLC

Ortho-Substitution Pattern Essential for Catalytic Zinc Coordination and High Microsomal Stability

Methyl 2-morpholin-4-ylbenzoate, through its ortho-substitution pattern, provides the correct regioisomer for subsequent derivatization into the optimal 2-morpholino-5-N-benzylamino benzoic acid pharmacophore. Molecular modeling studies indicate that this ortho configuration allows the carboxylic acid group (derived from ester hydrolysis) to effectively chelate the catalytic zinc ion in the PC-PLC active site, a key interaction not possible with para-substituted analogs [1]. Furthermore, the 2-morpholinobenzoic acid scaffold exhibits high metabolic stability following treatment with rat microsomes, a favorable property for potential in vivo applications [2].

Medicinal Chemistry Drug Metabolism Molecular Modeling

Documented Ester Hydrolysis to Bioactive 2-Morpholinobenzoic Acid with Defined Biological Role

Methyl 2-morpholin-4-ylbenzoate serves as the synthetic precursor to 2-morpholinobenzoic acid, a known ligand that inhibits phosphatidylcholine-specific phospholipase C (PC-PLC). 2-Morpholinobenzoic acid has been shown to have improved PC-PLC inhibitory activity compared to the current literature standard, D609 [1]. This inhibitory activity is attributed to the interaction of the carboxylic acid with the catalytic zinc ion in the PC-PLC active site, an interaction that is sterically hindered in the methyl ester form, making the ester a suitable protected prodrug or synthetic intermediate [2].

Prodrug Activation Enzyme Inhibition Chemical Biology

Optimal Research and Procurement Applications for Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0)


Synthesis of 2-Morpholinobenzoic Acid-Derived PC-PLC Inhibitors for Anticancer Research

This compound is the essential starting material for synthesizing the 2-morpholinobenzoic acid scaffold, a validated pharmacophore for PC-PLC inhibition. Researchers can use the 98% purity grade to perform a clean ester hydrolysis, yielding the free acid for subsequent amide coupling with substituted benzylamines to generate potent inhibitors as described by Pilkington et al. and Rees et al. [1]. The resulting compounds have demonstrated improved activity over D609 and represent a promising class of antiproliferative agents.

Medicinal Chemistry SAR Campaigns Focused on Ortho-Substituted Morpholinobenzoates

For SAR studies expanding the 2-morpholinobenzoic acid chemical space, consistent procurement of the correct ortho-methyl ester isomer (CAS 223560-37-0) is mandatory. This compound provides the unsubstituted core scaffold upon which diversity can be introduced at the 5-position (via nitration/reduction or halogenation), as validated in the synthesis of 81 analogs in the 2025 RSC Medicinal Chemistry study [2]. Use of para-substituted or linker-modified analogs would result in a different chemical series with unknown SAR.

Prodrug Strategy and Cell-Based Permeability Assays for Phospholipase C Inhibition

As a methyl ester, this compound can be employed as a cell-permeable prodrug form of 2-morpholinobenzoic acid. In cell-based assays for PC-PLC inhibition (e.g., MDA-MB-231 or HCT116 cancer cell lines), the ester can cross the cell membrane and undergo intracellular esterase-mediated hydrolysis to release the active carboxylic acid inhibitor [3]. This approach circumvents the poor membrane permeability of the charged carboxylate and allows for accurate assessment of antiproliferative activity.

Quality Control Reference Standard for Analytical Method Development

The 98% purity grade (Leyan Cat# 1535495) can serve as a reference standard for developing and validating HPLC or LC-MS methods used to monitor the synthesis and purity of 2-morpholinobenzoic acid derivatives . The availability of batch-specific Certificates of Analysis ensures method reproducibility and facilitates technology transfer between academic and industrial laboratories engaged in PC-PLC inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-morpholin-4-ylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.